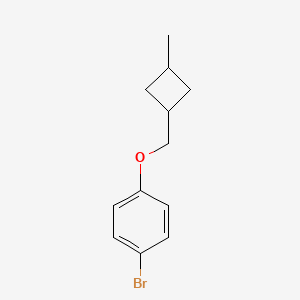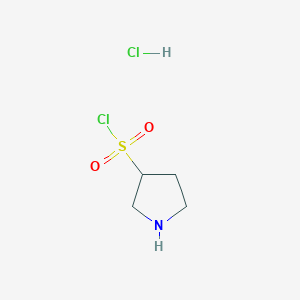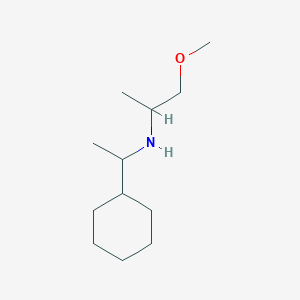
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a methoxypropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylethyl)-1-methoxypropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclohexylethylamine with 1-methoxypropan-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the amine bond.
Another approach involves the use of reductive amination, where 1-cyclohexylethylamine is reacted with 1-methoxypropan-2-one in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of new amine derivatives with different functional groups.
Scientific Research Applications
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: Research is ongoing to investigate the potential therapeutic applications of the compound. It may have properties that make it useful in the development of new drugs or treatments.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylethyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine can be compared with other similar compounds, such as:
N-(1-cyclohexylethyl)amine: Lacks the methoxypropan-2-amine structure, resulting in different chemical properties and reactivity.
1-methoxypropan-2-amine: Lacks the cyclohexylethyl group, leading to different steric and electronic effects.
N-(1-cyclohexylethyl)-1-methoxyethanamine: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-10(9-14-3)13-11(2)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
MTMXGLPEIIYRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



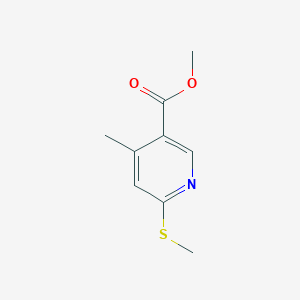
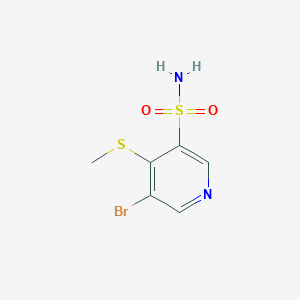
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)

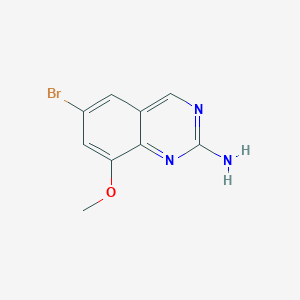
![7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate](/img/structure/B15230519.png)
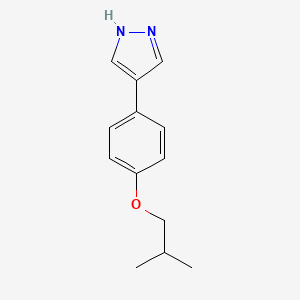
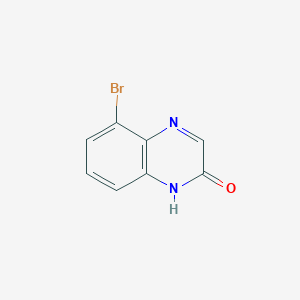
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
